(-)-Ephedrinium

Receptor Pharmacology Adrenergic Agonists In Vitro Potency

Procure enantiopure (-)-Ephedrinium to ensure maximal signal-to-noise ratios in β-adrenoceptor subtype assays. Substitution with racemic mixtures or (+)-pseudoephedrine is pharmacologically unsound due to divergent receptor binding affinities and vasopressor potencies. This (1R,2S)-isomer is the definitive reference standard for HPLC method validation and the superior positive control for in vivo cardiovascular studies.

Molecular Formula C10H16NO+
Molecular Weight 166.24 g/mol
Cat. No. B1239877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Ephedrinium
Molecular FormulaC10H16NO+
Molecular Weight166.24 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)[NH2+]C
InChIInChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/p+1/t8-,10-/m0/s1
InChIKeyKWGRBVOPPLSCSI-WPRPVWTQSA-O
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Ephedrinium: Pharmacological and Analytical Distinction from Stereoisomeric and Racemic Congeners


(-)-Ephedrinium, the levorotatory enantiomer of ephedrine, is a sympathomimetic amine with the systematic name (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol [1]. It is the predominant bioactive alkaloid isolated from Ephedra species and is distinguished from its stereoisomers—namely (+)-ephedrine, (+)-pseudoephedrine, and (-)-pseudoephedrine—by its chiral configuration and attendant pharmacodynamic and pharmacokinetic profile [2]. In pharmacological terms, (-)-ephedrine exhibits potent indirect and direct adrenoceptor agonism, underpinning its clinical utility as a vasopressor and bronchodilator. Critically, its biological activity is not replicated by the racemate or other enantiomers, necessitating precise stereochemical identification in both research and industrial contexts.

The Stereochemical Imperative: Why (-)-Ephedrinium Cannot Be Substituted by Racemic or Diastereomeric Analogs


Substitution of (-)-ephedrinium with racemic ephedrine or its diastereomer (+)-pseudoephedrine is pharmacologically and analytically unsound. The four ephedrine stereoisomers exhibit starkly divergent receptor binding affinities, intrinsic activities, and metabolic fates [1]. For instance, the vasopressor potency of (-)-ephedrine exceeds that of its enantiomer (+)-ephedrine by a factor of three and that of (+)-pseudoephedrine by a factor of five [2]. Moreover, the central nervous system stimulant properties and susceptibility to enzymatic conversion differ significantly among isomers [3]. Consequently, the use of non-specific mixtures introduces unpredictable efficacy, confounding experimental outcomes and compromising therapeutic safety. Analytical applications further demand enantiopure material to serve as authentic reference standards, as the presence of diastereomeric impurities directly impairs method accuracy and chiral separation validation [4].

Quantitative Differential Evidence for (-)-Ephedrinium vs. Closest Stereoisomeric and Racemic Comparators


Human β-Adrenoceptor Subtype Agonist Potency: (-)-Ephedrinium vs. (+)-Ephedrine and (+)-Pseudoephedrine

(-)-Ephedrinium (1R,2S-ephedrine) demonstrates substantially greater agonist potency at human β1- and β2-adrenoceptors compared to its stereoisomers. In a luciferase reporter gene assay using Chinese hamster ovary cells expressing human β-AR subtypes, the EC50 of (-)-ephedrine at β1-AR was 0.5 μM, which is 144-fold lower (i.e., more potent) than the EC50 of its enantiomer (+)-ephedrine (72 μM) and 618-fold lower than that of the diastereomer (+)-pseudoephedrine (309 μM) [1]. At the β2-AR, (-)-ephedrine exhibited an EC50 of 0.36 μM, a potency advantage of 294-fold over (+)-ephedrine (106 μM) and 19-fold over (+)-pseudoephedrine (7 μM). Furthermore, (-)-ephedrine was the only isomer to exhibit measurable partial agonist activity at human β3-AR, with an EC50 of 45 μM and maximal response of 31% relative to isoproterenol [1].

Receptor Pharmacology Adrenergic Agonists In Vitro Potency

Pressor Potency in Anesthetized Canine Model: (-)-Ephedrinium vs. (+)-Ephedrine and (+)-Pseudoephedrine

The relative vasopressor potency of (-)-ephedrinium significantly exceeds that of its stereoisomers in an anesthetized canine model. In a classic study establishing the foundational pharmacology of ephedrine isomers, the pressor effect of D(-)-ephedrine was assigned a potency index of 100, while L(+)-ephedrine and L(+)-pseudoephedrine exhibited relative potencies of only 33 and 20, respectively [1]. This translates to (-)-ephedrine being 3-fold more potent than its enantiomer and 5-fold more potent than the (+)-pseudoephedrine diastereomer as a pressor agent. A separate study in pentobarbitone-anesthetized rats confirmed that pressor responses to (-)-ephedrine (10 mg/kg) were significantly greater than those to an equivalent dose of racemic (±)-ephedrine [2].

Cardiovascular Pharmacology In Vivo Potency Vasopressor

Bronchodilator Efficacy in Humans: (-)-Ephedrinium vs. (+)-Pseudoephedrine

In a double-blind clinical trial involving patients with reversible airways obstruction, the bronchodilator efficacy of (-)-ephedrinium was directly compared to that of (+)-pseudoephedrine. Administration of 60 mg (-)-ephedrine produced a bronchodilator response that was more than double that elicited by 210 mg (+)-pseudoephedrine, as measured by forced expiratory volume in one second (FEV1) [1]. Specifically, the effect of pseudoephedrine was reported to be "less than half that of ephedrine," despite a 3.5-fold higher dose of pseudoephedrine being administered. Furthermore, a preliminary trial in healthy volunteers determined that doses of 60 or 90 mg of ephedrine were sufficient to raise diastolic blood pressure above 90 mmHg, whereas 210 or 240 mg of pseudoephedrine were required to achieve the same cardiovascular endpoint, underscoring the potency differential [1].

Respiratory Pharmacology Clinical Bronchodilation FEV1

Mechanism of Action: Direct vs. Indirect Sympathomimetic Activity Distinguishes (-)-Ephedrinium from (+)-Pseudoephedrine

The sympathomimetic actions of (-)-ephedrinium and (+)-pseudoephedrine are mediated by distinct proportions of direct receptor activation and indirect norepinephrine release. In anesthetized rats, both compounds elicited dose-dependent increases in arterial blood pressure and heart rate. However, following chemical sympathectomy with 6-hydroxydopamine (6-OHDA), the cardiovascular responses to (+)-pseudoephedrine were completely abolished, whereas approximately 50% of the response to (-)-ephedrine remained 6-OHDA-resistant [1]. This indicates that (-)-ephedrine possesses a significant direct component of action at adrenoceptors, while the activity of (+)-pseudoephedrine is almost entirely dependent on intact sympathetic nerve terminals and endogenous norepinephrine stores.

Neuropharmacology Mechanism of Action Norepinephrine Release

Enantiomeric Purity Requirements for Analytical Reference Standards: (-)-Ephedrinium as a Chiral Selectivity Benchmark

In analytical and quality control settings, (-)-ephedrinium serves as an essential reference standard for the determination of enantiomeric purity and the validation of chiral separation methods. Regulatory pharmacopoeias, including the USP, mandate the use of high-purity (-)-ephedrine reference standards for the assay of ephedrine-containing pharmaceutical preparations [1]. The USP monograph for Ephedrine Hydrochloride specifies an assay content range of 98.0% to 100.5% calculated on the dried basis, a specification that can only be reliably met through the use of enantiopure reference material [1]. Analytical methodologies such as capillary zone electrophoresis and HPLC with dual optical rotation/UV absorbance detection have been specifically developed for the determination of enantiomeric purity of (1R,2S)-ephedrine, enabling quantification of the minor enantiomer at levels as low as 0.4% [2].

Analytical Chemistry Chiral Separation Reference Standard

Optimal Scientific and Industrial Deployment Scenarios for (-)-Ephedrinium


In Vitro Adrenoceptor Pharmacology: Establishing β-AR Subtype Selectivity and Potency Benchmarks

(-)-Ephedrinium is the definitive ligand for establishing potency benchmarks in human β-adrenoceptor subtype assays. As demonstrated by its 144-fold greater potency at β1-AR compared to (+)-ephedrine [1], use of the enantiopure (-)-isomer ensures maximal signal-to-noise ratios in luciferase reporter assays, cAMP accumulation measurements, and radioligand binding studies. Researchers studying the structure-activity relationships of sympathomimetic amines or screening novel β-AR agonists should employ (-)-ephedrinium as the positive control to accurately contextualize the potency and efficacy of test compounds.

In Vivo Cardiovascular Research: Modeling Vasopressor and Chronotropic Responses

For investigations of blood pressure regulation and cardiac function in rodent and canine models, (-)-ephedrinium provides a robust and predictable vasopressor stimulus. Its 3-fold potency advantage over (+)-ephedrine and 5-fold advantage over (+)-pseudoephedrine in anesthetized dogs [1] allows for the use of lower administered doses, minimizing confounding off-target effects. Furthermore, the mixed direct/indirect mechanism of (-)-ephedrine—evidenced by the 50% persistence of pressor response following sympathectomy [2]—makes it a superior tool for dissecting the contributions of pre- and post-synaptic adrenergic mechanisms in vivo.

Pharmaceutical Quality Control and Regulatory Compliance: Chiral Purity Determination

In analytical laboratories supporting pharmaceutical manufacturing, (-)-ephedrinium of established enantiomeric purity is an indispensable reference standard. It is required for the validation of HPLC and capillary electrophoresis methods used to quantify the active pharmaceutical ingredient in finished dosage forms, as mandated by USP and EP monographs [1]. The use of enantiopure material is critical for demonstrating method specificity, accuracy, and linearity, and for establishing system suitability criteria. Failure to use a certified reference standard of defined stereochemistry will result in out-of-specification investigations and potential regulatory action.

Respiratory Therapeutic Development: Bronchodilator Efficacy Screening

In preclinical models of airway obstruction and in early-phase clinical studies, (-)-ephedrinium serves as a benchmark bronchodilator against which novel compounds are compared. Clinical data demonstrate that a 60 mg dose of (-)-ephedrine provides more than double the bronchodilator effect of a 210 mg dose of (+)-pseudoephedrine [1]. Therefore, (-)-ephedrinium is the appropriate positive control in forced expiratory volume (FEV1) assays, isolated tracheal ring studies, and other models of airway smooth muscle relaxation, enabling accurate assessment of the relative efficacy of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Ephedrinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.